

# Introduction: The Strategic Importance of a Multifunctional Pyridine Intermediate

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## Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-nitropyridine

CAS No.: 1379309-70-2

Cat. No.: B1383491

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its functional group versatility and predictable reactivity. **4-Bromo-2-chloro-3-nitropyridine** is a quintessential example of such a strategic building block. As a pyridine derivative, it is part of a class of heterocyclic compounds central to the structure of numerous active pharmaceutical ingredients (APIs) and fine chemicals.<sup>[1][2]</sup> The specific arrangement of its substituents—two distinct halogens and a strongly electron-withdrawing nitro group—creates a highly activated and regiochemically defined scaffold, enabling chemists to perform sequential and selective modifications.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple datasheet to provide a comprehensive characterization of **4-Bromo-2-chloro-3-nitropyridine**. We will explore its fundamental physicochemical properties, delve into the logic of its reactivity, and present detailed, field-tested protocols for its analytical characterization. The objective is to equip researchers and development professionals with the expert insights required to confidently and effectively utilize this potent intermediate in their synthetic endeavors.

## Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. These parameters dictate everything from appropriate storage

conditions to the selection of analytical techniques.

## Chemical Structure

The arrangement of substituents on the pyridine ring is critical to the molecule's reactivity. The nitro group at position 3, flanked by halogens at positions 2 and 4, strongly influences the electron density of the aromatic system.

Caption: Chemical structure of **4-Bromo-2-chloro-3-nitropyridine**.

## Key Physicochemical Data

The following table summarizes the essential properties of **4-Bromo-2-chloro-3-nitropyridine**, compiled from various chemical data sources.

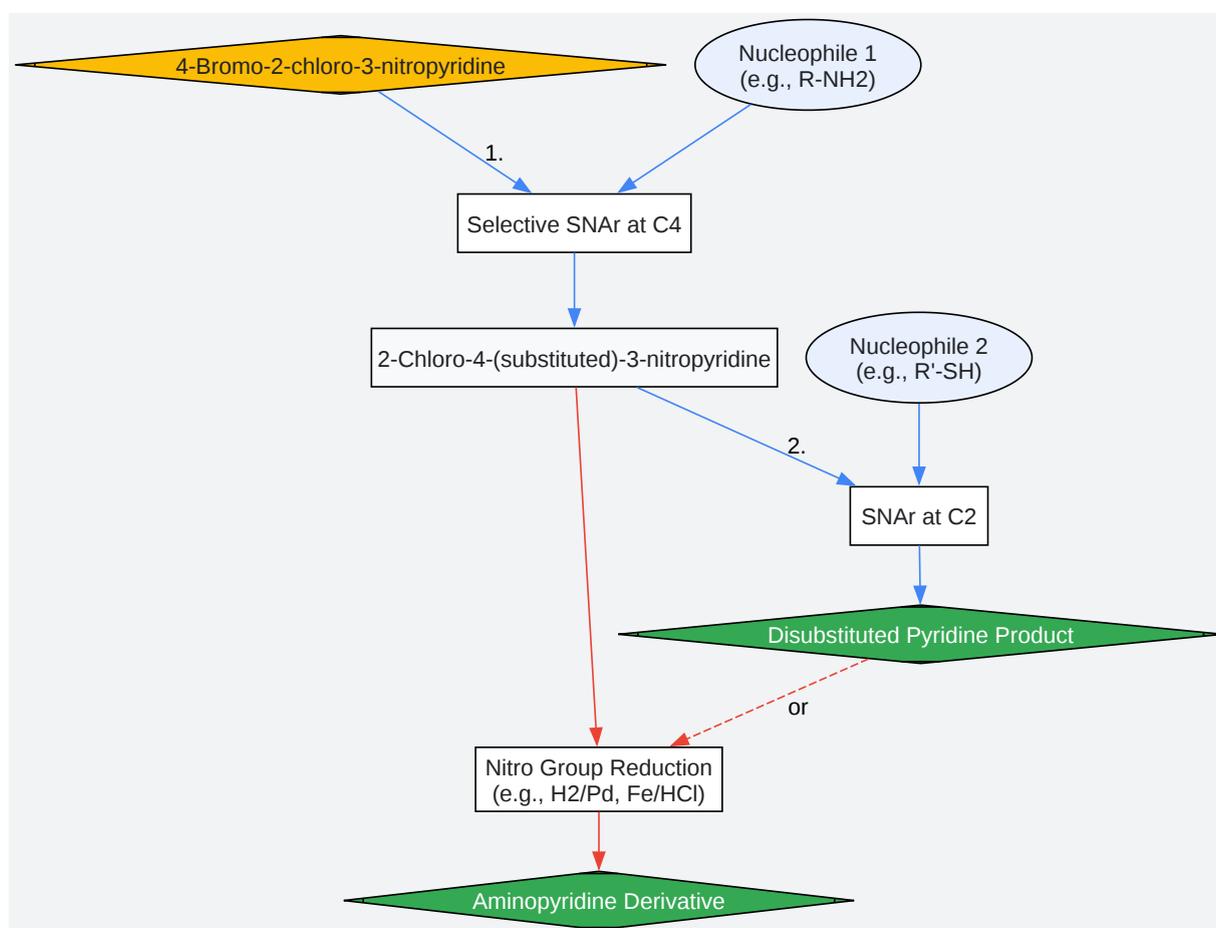
Property	Value	Source
CAS Number	67443-38-3	[3]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrClN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	237.44 g/mol	
Appearance	Solid	
Melting Point	65-70 °C	
Purity	Typically ≥97%	
InChI Key	WWQQPSDIIVXFOX- UHFFFAOYSA-N	
Canonical SMILES	C1=C(C(=NC=C1Cl)N(=O)=O) Br	

## Reactivity Profile: A Tale of Two Halogens

The synthetic utility of **4-Bromo-2-chloro-3-nitropyridine** stems from its highly predictable reactivity, which is dominated by nucleophilic aromatic substitution (S<sub>N</sub>Ar).

Causality Behind Reactivity: The pyridine nitrogen and the nitro group at position 3 are powerful electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, particularly at the positions ortho and para to them (positions 2, 4, and 6). This electron deficiency makes the carbon atoms at these positions highly electrophilic and thus susceptible to attack by nucleophiles.

The chlorine atom at position 2 and the bromine atom at position 4 serve as excellent leaving groups. The key to synthetic strategy lies in the differential reactivity of these two positions, which allows for selective and sequential substitution reactions. Generally, the 4-position in such activated pyridine systems is the most reactive site for nucleophilic attack, a principle that can be rationalized by examining the stability of the intermediate Meisenheimer complexes.<sup>[4]</sup>



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Caption: Generalized reaction pathways for **4-Bromo-2-chloro-3-nitropyridine**.

## Comprehensive Analytical Characterization

Robust analytical methods are critical for confirming the identity, purity, and stability of starting materials and intermediates.<sup>[5]</sup> The following section details the primary techniques for the comprehensive characterization of **4-Bromo-2-chloro-3-nitropyridine**.

### Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural information. For **4-Bromo-2-chloro-3-nitropyridine**, which has only two aromatic protons, the <sup>1</sup>H NMR spectrum is relatively simple but highly informative.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - Logic: The pyridine ring protons are deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom. The electron-withdrawing nitro and halogen groups further increase this effect. We expect two doublets in the downfield region (typically δ 7.0-9.0 ppm).
  - Predicted Spectrum:
    - One doublet corresponding to the proton at C5.
    - One doublet corresponding to the proton at C6.
    - The coupling constant (J-value) between these two protons would be characteristic of ortho-coupling in a pyridine system.
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
  - Logic: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbons directly attached to the electronegative substituents (Cl, Br, NO<sub>2</sub>) and the ring nitrogen will have characteristic chemical shifts.
  - Predicted Chemical Shift Regions:
    - C-Br & C-Cl: These carbons will be significantly affected by the halogen attachment.

- C-NO<sub>2</sub>: The carbon attached to the nitro group will be shifted downfield.
- Aromatic C-H: Typically found in the  $\delta$  120-150 ppm range.
- C-N: The carbons adjacent to the ring nitrogen (C2 and C6) will be deshielded.

B. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

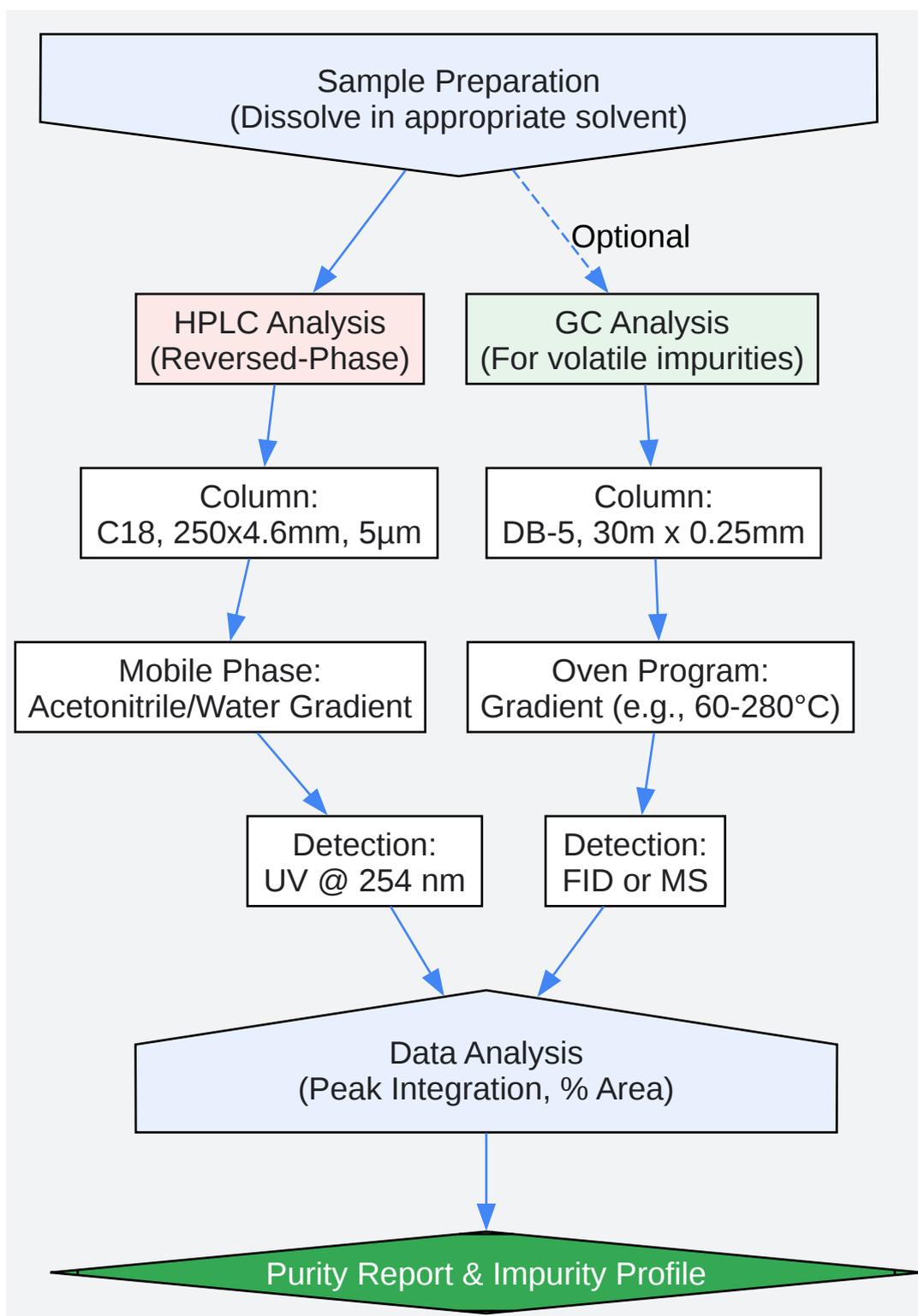
- Logic & Expected Peaks: The spectrum will be dominated by absorptions from the aromatic ring and the nitro group.
  - ~1520-1560 cm<sup>-1</sup> and 1340-1360 cm<sup>-1</sup>: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO<sub>2</sub>) group.
  - ~1550-1600 cm<sup>-1</sup>: C=N and C=C stretching vibrations of the pyridine ring.
  - ~1000-1100 cm<sup>-1</sup>: C-Cl stretching vibration.
  - ~500-600 cm<sup>-1</sup>: C-Br stretching vibration.

C. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.

- Logic & Expected Spectrum:
  - Molecular Ion (M<sup>+</sup>): A prominent molecular ion peak cluster is expected. The key feature will be the isotopic pattern resulting from the presence of one bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in an ~1:1 ratio) and one chlorine atom (<sup>35</sup>Cl and <sup>37</sup>Cl in an ~3:1 ratio). This results in a characteristic M, M+2, and M+4 pattern that is definitive for the molecule's elemental composition.
  - Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO<sub>2</sub>) or the halogen atoms (-Br, -Cl).

## Chromatographic Purity Assessment

Chromatographic techniques are the gold standard for determining the purity of chemical intermediates and identifying any process-related impurities.[6][7]



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Caption: General analytical workflow for purity determination.

#### A. High-Performance Liquid Chromatography (HPLC) Protocol

- Objective: To determine the purity of **4-Bromo-2-chloro-3-nitropyridine** and quantify related impurities.
- Rationale: Reversed-phase HPLC is the most common and robust method for non-volatile, polar to moderately non-polar organic molecules. A C18 column provides excellent retention and separation for aromatic compounds. A gradient elution is employed to ensure that both the main component and any potential impurities with different polarities are eluted and resolved effectively. UV detection is ideal as the pyridine ring and nitro group are strong chromophores.
- Methodology:
  - Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
  - Chromatographic Conditions:
    - Column: C18, 4.6 x 250 mm, 5 µm particle size.
    - Mobile Phase A: 0.1% Phosphoric Acid in Water.
    - Mobile Phase B: Acetonitrile.
    - Flow Rate: 1.0 mL/min.
    - Column Temperature: 30 °C.
    - Detection Wavelength: 254 nm.
    - Injection Volume: 10 µL.
    - Gradient Program:

Time (min)	% Mobile Phase B
0	40
20	90
25	90
26	40

| 30 | 40 |

- Sample Preparation:
  - Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  - Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. The final concentration is ~1 mg/mL.
- Analysis and Data Interpretation:
  - Inject the sample and record the chromatogram.
  - The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks (Area % method).

## B. Gas Chromatography (GC) Protocol

- Objective: To analyze for volatile impurities and confirm thermal stability.
- Rationale: GC is suitable for thermally stable and volatile compounds.[8] It is an excellent complementary technique to HPLC for a full impurity profile. A non-polar DB-5 type column is a good general-purpose choice for separating a wide range of organic molecules. Flame Ionization Detection (FID) offers high sensitivity for carbon-containing compounds.
- Methodology:
  - Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

- Chromatographic Conditions:
  - Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.
  - Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
  - Injector Temperature: 250 °C.
  - Detector Temperature: 300 °C.
  - Injection Mode: Split (e.g., 50:1 ratio).
  - Oven Temperature Program:
    - Initial Temperature: 80 °C, hold for 2 minutes.
    - Ramp: 15 °C/min to 280 °C.
    - Final Hold: Hold at 280 °C for 5 minutes.
- Sample Preparation:
  - Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
- Analysis and Data Interpretation:
  - Inject the sample. The absence of significant degradation peaks confirms the thermal stability of the compound under GC conditions. Purity is assessed using the Area % method.

## Safety, Handling, and Storage

Proper handling of reactive chemical intermediates is paramount for laboratory safety. The information below is synthesized from material safety data sheets (MSDS) for this compound and its close analogs.<sup>[3][9]</sup>

## Hazard Identification and GHS Classification

Hazard Class	Category	Hazard Statement	Pictogram
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed	GHS06 (Skull and crossbones)
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	GHS07 (Exclamation mark)
Serious Eye Damage/Irritation	Category 1	H318: Causes serious eye damage	GHS05 (Corrosion)
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	GHS07 (Exclamation mark)

## Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[10\]](#)
- Personal Protective Equipment:
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
  - Eye Protection: Use chemical safety goggles and/or a face shield.
  - Skin and Body Protection: Wear a lab coat. Ensure pants and closed-toe shoes are worn.
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[11\]](#)

## Storage and Disposal

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[3\]](#)[\[12\]](#) Keep away from incompatible materials such as strong oxidizing agents and strong acids.[\[3\]](#)
- Disposal: Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. All material contaminated with the chemical must be

disposed of as hazardous waste.

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